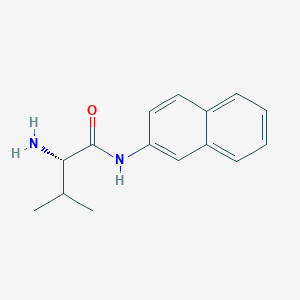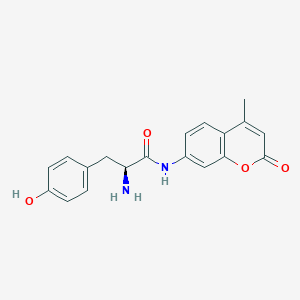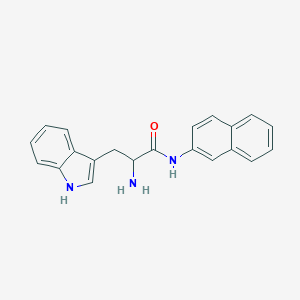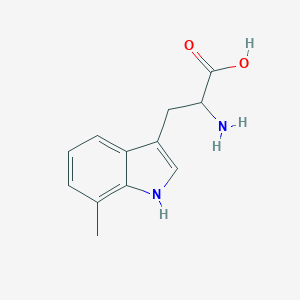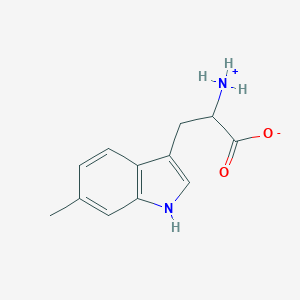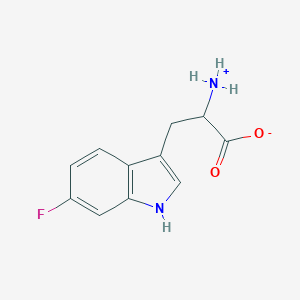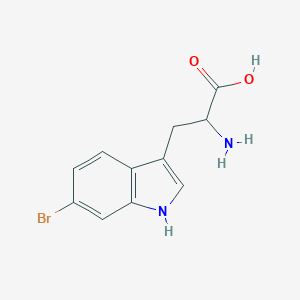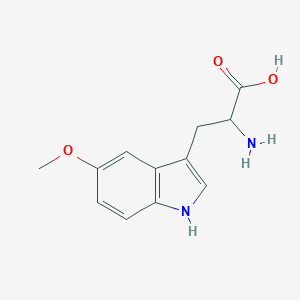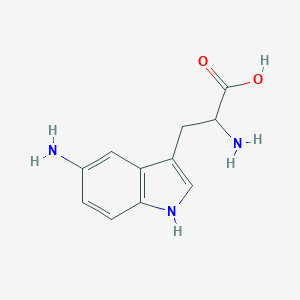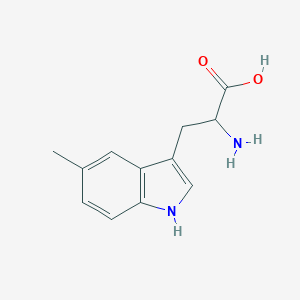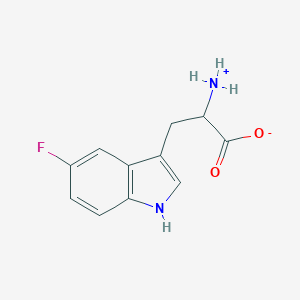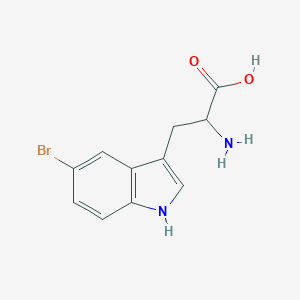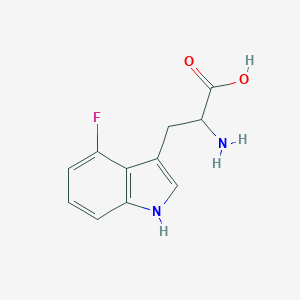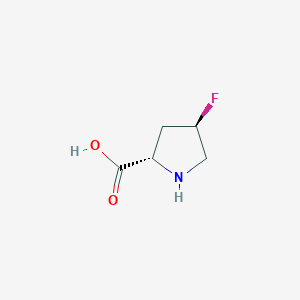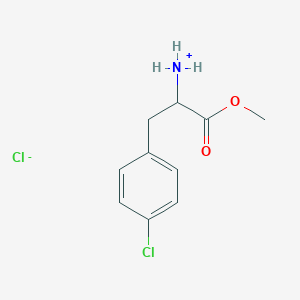
4-Chloro-DL-phenylalanine methyl ester hydrochloride
Vue d'ensemble
Description
4-Chloro-DL-phenylalanine methyl ester hydrochloride, also known as para-Chlorophenylalanine methyl ester hydrochloride, is a compound that belongs to the class of phenylalanine derivatives . It is a derivative of phenylalanine with a chloro group attached to the para position of the phenyl ring . It is a reversible inhibitor of tryptophan hydroxylase and is used as a serotonin synthesis inhibitor .
Molecular Structure Analysis
The molecular formula of 4-Chloro-DL-phenylalanine methyl ester hydrochloride is ClC6H4CH2CH(NH2)CO2CH3·HCl . Its molecular weight is 250.12 .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 186-189 °C (lit.) . It should be stored at −20°C .Applications De Recherche Scientifique
-
Inducing 5-Hydroxytryptamine (5-HT) Depletion in Rats
- Scientific Field: Neuroscience
- Application Summary: This compound has been used to induce 5-hydroxytryptamine (5-HT) depletion in rats .
- Methods of Application: While the exact methods vary by study, typically, the compound is administered to rats in a controlled environment to observe its effects on 5-HT levels .
- Results: The administration of this compound results in a significant depletion of 5-HT in rats .
-
Stimulating Glucose Intolerance in Pregnant Mice
- Scientific Field: Endocrinology
- Application Summary: 4-Chloro-DL-phenylalanine methyl ester hydrochloride has been used to stimulate glucose intolerance in pregnant mice .
- Methods of Application: The compound is administered to pregnant mice and their glucose levels are monitored .
- Results: The administration of this compound leads to stimulated glucose intolerance in pregnant mice .
-
Associated with Cognitive Defects in Rodents
- Scientific Field: Cognitive Neuroscience
- Application Summary: Studies have shown that 4-Chloro-DL-phenylalanine methyl ester hydrochloride is associated with cognitive defects in rodents .
- Methods of Application: The compound is administered to rodents and their cognitive abilities are assessed .
- Results: The administration of this compound is associated with cognitive defects in rodents .
-
Inhibiting Tryptophan Hydroxylase 1 (TPH1)
- Scientific Field: Biochemistry
- Application Summary: 4-Chloro-DL-phenylalanine (PCPA) is an inhibitor of 5-hydroxytrytamine (5-HT) synthesis. It helps to improve the inflammation of lung tissue and remodeling pulmonary artery .
- Methods of Application: PCPA can reduce the expression of tryptophan hydroxylase 1 (TPH1), matrix metalloproteinase (MMP) and pro-inflammatory factors .
- Results: The administration of this compound leads to a reduction in the expression of TPH1, MMP, and pro-inflammatory factors .
-
Inducing Insomnia in Rat Models
- Scientific Field: Sleep Research
- Application Summary: 4-Chloro-DL-phenylalanine has been used to induce insomnia in rat models .
- Methods of Application: The compound is administered to rats and their sleep patterns are monitored .
- Results: The administration of this compound leads to induced insomnia in rat models .
-
Blocking Serotonin Synthesis
- Scientific Field: Neuropharmacology
- Application Summary: This compound has been used to block serotonin synthesis by inhibiting tryptophan hydroxylase (TPH) .
- Methods of Application: The compound is administered and the levels of serotonin synthesis are monitored .
- Results: The administration of this compound leads to a block in serotonin synthesis .
-
Treatment of Kras+ Male Zebrafish
- Scientific Field: Aquatic Biology
- Application Summary: This compound has been used to treat kras+ male zebrafish .
- Methods of Application: The compound is administered to kras+ male zebrafish and their health and behavior are monitored .
- Results: The administration of this compound has certain effects on kras+ male zebrafish, which are subject to further research .
-
Selection of Enterococcus Faecalis Transformants
- Scientific Field: Microbiology
- Application Summary: This compound has been used for the selection of Enterococcus faecalis transformants with pESentA32 plasmid .
- Methods of Application: The compound is used in a culture medium to select for transformants .
- Results: The administration of this compound allows for the selection of specific transformants .
-
Feeding Flies to Explore Serotonin Effect
- Scientific Field: Entomology
- Application Summary: This compound has been used to feed flies to explore the effect of serotonin .
- Methods of Application: The compound is incorporated into the diet of flies and their behavior is monitored .
- Results: The administration of this compound through diet influences the behavior of flies, potentially due to effects on serotonin .
-
Blocking Serotonin Synthesis
- Scientific Field: Neuropharmacology
- Application Summary: This compound has been used to block serotonin synthesis by inhibiting tryptophan hydroxylase (TPH) .
- Methods of Application: The compound is administered and the levels of serotonin synthesis are monitored .
- Results: The administration of this compound leads to a block in serotonin synthesis .
-
Study of Behavioral and Electrographic Effects on Epileptic Senegalese Baboon
- Scientific Field: Primatology
- Application Summary: This compound has been used to study its behavioral and electrographic effects on epileptic Senegalese baboon (Papio papio) .
- Methods of Application: The compound is administered to epileptic Senegalese baboons and their behavior and electrographic data are monitored .
- Results: The administration of this compound has certain effects on the behavior and electrographic data of epileptic Senegalese baboons .
-
Substrate for Chromobacterium Violaceum Phenylalanine Hydroxylase
- Scientific Field: Biochemistry
- Application Summary: This compound has been used as a substrate for Chromobacterium violaceum phenylalanine hydroxylase .
- Methods of Application: The compound is used in enzymatic reactions involving Chromobacterium violaceum phenylalanine hydroxylase .
- Results: The use of this compound as a substrate can help study the enzymatic activity of Chromobacterium violaceum phenylalanine hydroxylase .
-
Treatment of Kras+ Male Zebrafish
- Scientific Field: Aquatic Biology
- Application Summary: This compound has been used to treat kras+ male zebrafish .
- Methods of Application: The compound is administered to kras+ male zebrafish and their health and behavior are monitored .
- Results: The administration of this compound has certain effects on kras+ male zebrafish, which are subject to further research .
-
Selection of Enterococcus Faecalis Transformants
- Scientific Field: Microbiology
- Application Summary: This compound has been used for the selection of Enterococcus faecalis transformants with pESentA32 plasmid .
- Methods of Application: The compound is used in a culture medium to select for transformants .
- Results: The administration of this compound allows for the selection of specific transformants .
-
Feeding Flies to Explore Serotonin Effect
- Scientific Field: Entomology
- Application Summary: This compound has been used to feed flies to explore the effect of serotonin .
- Methods of Application: The compound is incorporated into the diet of flies and their behavior is monitored .
- Results: The administration of this compound through diet influences the behavior of flies, potentially due to effects on serotonin .
-
Blocking Serotonin Synthesis
- Scientific Field: Neuropharmacology
- Application Summary: This compound has been used to block serotonin synthesis by inhibiting tryptophan hydroxylase (TPH) .
- Methods of Application: The compound is administered and the levels of serotonin synthesis are monitored .
- Results: The administration of this compound leads to a block in serotonin synthesis .
-
Study of Behavioral and Electrographic Effects on Epileptic Senegalese Baboon
- Scientific Field: Primatology
- Application Summary: This compound has been used to study its behavioral and electrographic effects on epileptic Senegalese baboon (Papio papio) .
- Methods of Application: The compound is administered to epileptic Senegalese baboons and their behavior and electrographic data are monitored .
- Results: The administration of this compound has certain effects on the behavior and electrographic data of epileptic Senegalese baboons .
-
Substrate for Chromobacterium Violaceum Phenylalanine Hydroxylase
- Scientific Field: Biochemistry
- Application Summary: This compound has been used as a substrate for Chromobacterium violaceum phenylalanine hydroxylase .
- Methods of Application: The compound is used in enzymatic reactions involving Chromobacterium violaceum phenylalanine hydroxylase .
- Results: The use of this compound as a substrate can help study the enzymatic activity of Chromobacterium violaceum phenylalanine hydroxylase .
Orientations Futures
4-Chloro-DL-phenylalanine methyl ester hydrochloride has been used in various studies. For instance, it has been used to induce 5-hydroxytryptamine (5-HT) depletion in rats . It has also been associated with cognitive defects in rodents and has been found to stimulate glucose intolerance in pregnant mice . These studies suggest potential future directions for research involving this compound.
Propriétés
IUPAC Name |
methyl 2-amino-3-(4-chlorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBCWTWQAFLKJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60931184 | |
| Record name | 4-Chlorophenylalanine methyl ester hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-DL-phenylalanine methyl ester hydrochloride | |
CAS RN |
14173-40-1 | |
| Record name | Phenylalanine, 4-chloro-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14173-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorophenylalanine methyl ester hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-chloro-3-phenyl-DL-alaninate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-DL-PHENYLALANINE METHYL ESTER HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC0YKX1H41 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



